Propan-2-yl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the isopropyl ester and the phenylpropanoyl amine groups. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ISOPROPYL 2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide
- 4-ethyl 2-isopropyl 3-methyl-5-[(3-phenylpropanoyl)amino]-2,4-thiophenedicarboxylate
Uniqueness
ISOPROPYL 2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and the combination of functional groups make it a versatile compound with diverse applications.
Properties
Molecular Formula |
C21H25NO3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
propan-2-yl 2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO3S/c1-14(2)25-21(24)19-16-10-6-7-11-17(16)26-20(19)22-18(23)13-12-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,22,23) |
InChI Key |
XVRCDLUKHUNGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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